molecular formula C15H10BrF3O B1532300 3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one CAS No. 898760-83-3

3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one

Cat. No. B1532300
M. Wt: 343.14 g/mol
InChI Key: KOACLFHPFYUJBO-UHFFFAOYSA-N
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Description

Usually, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Benzimidazoles

    A study by Lygin and Meijere (2009) demonstrated the utility of bromophenyl compounds in the synthesis of benzimidazoles through reactions with primary amines under copper(I) catalysis, yielding moderate to good yields. This process underscores the importance of such compounds in generating heterocyclic motifs prevalent in pharmaceuticals and agrochemicals (Lygin & Meijere, 2009).

  • Optical and Charge Transport Properties

    Shkir et al. (2019) investigated the linear and nonlinear optical properties of chalcone derivatives, including compounds structurally related to "3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one". These studies reveal the potential of such compounds in semiconductor devices, emphasizing their suitability as electron transport materials due to their electronic structures (Shkir et al., 2019).

Spectroscopic and Theoretical Studies

  • Spectroscopic and DFT Studies

    The bromo-based thiophene chalcone derivative, as explored by Ramesh et al. (2020), offers insights into the molecular structure, vibrational frequencies, and electronic absorption spectra through DFT calculations. Such studies are crucial for understanding the electronic and structural properties of these compounds, which can guide their applications in molecular electronics and photonics (Ramesh et al., 2020).

  • Hirshfeld Surface Analysis

    Nadaf et al. (2019) conducted synthesis and characterization of alkyl substituted N,4-diphenyl thiazole-2-amines, focusing on crystal structure and Hirshfeld surface analysis to understand intermolecular interactions. While not directly mentioning "3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one", this research exemplifies the analytical techniques applicable to similar compounds for material science applications (Nadaf et al., 2019).

Biological Studies

  • Antimicrobial and Antipathogenic Activity

    Limban, Marutescu, and Chifiriuc (2011) synthesized thiourea derivatives with halogenated phenyl groups to test their antimicrobial efficacy. Their findings illustrate the potential of bromophenyl and trifluorophenyl compounds in developing new antimicrobial agents with significant activity against biofilm-forming pathogens (Limban, Marutescu, & Chifiriuc, 2011).

  • DNA Binding and Urease Inhibition

    Rasool et al. (2021) studied new chalcones for their DNA binding, urease inhibition, and antioxidant potential. The structural analysis and interaction with DNA emphasize the bioactive potential of compounds with bromophenyl and trifluorophenyl groups, offering a foundation for drug discovery endeavors (Rasool et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc.


Future Directions

This involves predicting or suggesting further studies that could be done based on the known properties of the compound.


Please consult with a professional chemist or a reliable scientific database for more accurate and detailed information. It’s also important to follow all safety protocols when handling chemical substances.


properties

IUPAC Name

3-(3-bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-11-3-1-2-9(6-11)4-5-14(20)10-7-12(17)15(19)13(18)8-10/h1-3,6-8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOACLFHPFYUJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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